Cas no 100433-06-5 (2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one)

2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one structure
100433-06-5 structure
Nome del prodotto:2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Numero CAS:100433-06-5
MF:C15H10O5
MW:270.236904621124
CID:1125754
PubChem ID:5321560

2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
    • 2-[(Z)-(3,4-dihydroxyphenyl)methylene]-6-hydroxy-3(2H)benzofuranone
    • 4,6-dihydroxy-2-[(2,3-dihydroxyphenyl)-methylene]-3(2H)-benzofuranone
    • SureCN634007
    • LMPK12130008
    • CTK0E0186
    • 3',4',6-trihydroxyaurone
    • 6,3',4'-Trihydroxyaurone
    • 3(2H)-Benzofuranone, 2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy-
    • (2Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
    • 3',4',6-trihydroxy-2-(phenylmethylene)-3(2H)-benzofuranone
    • ACMC-20brz1
    • 7,3',4'-trihydroxyaurone
    • AC1L26VB
    • AG-J-59159
    • CPD-7389
    • 2-[(Z)-(3,4-dihydroxyphenyl)methylene]-6-hydroxy-3(2H)benzofuranone; 4,6-dihydroxy-2-[(2,3-dihydroxyphenyl)-methylene]-3(2H)-benzofuranone; SureCN634007; LMPK12130008; CTK0E0186; 3',4',6-trihydroxyaurone; 6,3',4'-Trihydroxyaurone; 3(2H)-Benzofuranone, 2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy-; (2Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one; 3',4',6-trihydroxy-2-(phenylmethylene)-3(2H)-benzofuranone; ACMC-20brz1;
    • CHEMBL513487
    • 2-(3,4-Dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one
    • (2e)-2-(3,4-dihydroxybenzylidene)-6-hydroxy-1-benzofuran-3(2h)-one
    • NSC226214
    • AKOS030538655
    • NSC-226214
    • 100433-06-5
    • SCHEMBL8346701
    • CCG-208420
    • NCGC00163629-01
    • Inchi: InChI=1S/C15H10O5/c16-9-2-3-10-13(7-9)20-14(15(10)19)6-8-1-4-11(17)12(18)5-8/h1-7,16-18H/b14-6+
    • Chiave InChI: RGNXWPVNPFAADO-MKMNVTDBSA-N
    • Sorrisi: C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O)O

Proprietà calcolate

  • Massa esatta: 270.0528
  • Massa monoisotopica: 270.05282342g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 1
  • Complessità: 419
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.5
  • Superficie polare topologica: 87Ų

Proprietà sperimentali

  • PSA: 86.99
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd